molecular formula C8H4BrIN2O2 B1292528 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid CAS No. 885523-77-3

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

Cat. No.: B1292528
CAS No.: 885523-77-3
M. Wt: 366.94 g/mol
InChI Key: FBUJAALZKMKCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid (CAS 885523-77-3) is a high-purity heterocyclic organic compound serving as a versatile and multifunctional building block in medicinal chemistry and drug discovery research . This indazole derivative is characterized by its molecular formula and features reactive halogen substituents at the 6- (bromo) and 3- (iodo) positions, alongside a carboxylic acid functional group at the 4-position . This strategic arrangement allows for sequential and site-selective metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it an invaluable precursor for generating a diverse array of more complex 3,6-disubstituted indazole libraries . The carboxylic acid group can be readily functionalized into esters, amides, or other derivatives, further expanding its utility in structure-activity relationship (SAR) studies . As a key synthetic intermediate, its primary research value lies in the exploration and development of novel biologically active molecules, potentially targeting a range of therapeutic areas . Available with a typical purity of 99% , this compound is offered for industrial-grade research applications. Researchers should consult relevant Safety Data Sheets (SDS) prior to use, as this chemical may require specific handling precautions . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-3-iodo-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUJAALZKMKCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646400
Record name 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-77-3
Record name 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis often begins with 6-bromoindazole as the starting material, which is readily available from commercial sources.

Stepwise Synthesis

The synthesis can be divided into several key steps:

  • Bromination : The initial step involves bromination of indazole derivatives to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Iodination : Following bromination, iodination is performed to introduce an iodine atom at the 3-position. This is typically done using iodine in the presence of a base such as potassium hydroxide in dimethylformamide (DMF) at room temperature.

  • Carboxylation : The final step involves the introduction of the carboxylic acid group at the 4-position. This can be accomplished through hydrolysis of an ester intermediate or direct carboxylation using carbon dioxide under basic conditions.

Reaction Conditions

The specific conditions for each reaction step are crucial for optimizing yield and purity:

Step Reagents/Conditions Yield (%)
Bromination Br₂ or NBS in DMF at room temperature ~70%
Iodination I₂ with KOH in DMF ~71%
Carboxylation CO₂ with base (e.g., NaOH) Variable

To confirm the successful synthesis of 6-bromo-3-iodo-1H-indazole-4-carboxylic acid, various analytical techniques are employed:

Recent studies have indicated that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. Research has focused on its role as a potential inhibitor in various signaling pathways associated with tumor growth and inflammation.

Biological Evaluation

Biological evaluations have shown that compounds derived from this indazole scaffold can interact with specific protein targets, potentially leading to therapeutic applications in oncology and inflammatory diseases.

The preparation of this compound involves a systematic approach that combines halogenation and functional group transformations. Its unique structure offers valuable insights into its reactivity and potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
One of the primary applications of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is in the synthesis of anticancer drugs. Research has shown that indazole derivatives exhibit potent activity against various cancer cell lines. For instance, derivatives with this scaffold have been synthesized and evaluated for their inhibitory effects on Bcr-Abl kinases, which are implicated in chronic myeloid leukemia. Compounds derived from this indazole structure have shown IC50 values comparable to established drugs like Imatinib, highlighting their potential as effective anticancer agents .

Case Study: Bcr-Abl Inhibition
A study by Wang et al. synthesized a series of indazole derivatives and tested their activity against Bcr-Abl wild type and T315I mutant variants. Notably, compound 89 demonstrated strong inhibitory effects with IC50 values of 0.014 μM for the wild type and 0.45 μM for the mutant .

Biochemical Research

Mechanistic Studies
this compound is utilized in biochemical research to explore enzyme mechanisms and receptor interactions. Its derivatives are often employed to study signal transduction pathways, providing insights into disease mechanisms.

Case Study: Enzyme Interaction
Research has indicated that certain indazole derivatives can selectively inhibit kinases involved in cancer progression, such as CDK2 and MEK1. These findings underscore the importance of this compound in understanding cellular signaling and developing targeted therapies .

Material Science

Novel Material Development
The compound is also being investigated for its potential applications in material science, particularly in creating novel materials with enhanced properties such as conductivity or stability.

Research Insights
Studies have explored the incorporation of indazole derivatives into polymer matrices to improve their mechanical and electrical properties. This could lead to advancements in electronic devices and sensors .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is being examined for its role in formulating new herbicides and fungicides. Its effectiveness in inhibiting specific biological pathways makes it a candidate for developing more efficient agrochemicals.

Analytical Chemistry

Standardization in Analytical Techniques
This compound serves as a standard reference material in various analytical chemistry techniques, ensuring accuracy and reliability in experimental results.

Application AreaKey Findings/Examples
Pharmaceutical DevelopmentPotent anticancer agents; IC50 values comparable to Imatinib
Biochemical ResearchInsights into enzyme mechanisms; selective kinase inhibition
Material ScienceEnhanced properties in polymers; potential for electronics
Agricultural ChemistryDevelopment of effective herbicides/fungicides
Analytical ChemistryStandard reference material for accurate results

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Halogen Diversity: The target compound uniquely combines bromine and iodine, which may enhance its steric and electronic properties compared to mono-halogenated analogues like 6-bromo-1H-indazole-3-carboxylic acid .

Functional Group Positioning : The carboxylic acid group at position 4 distinguishes it from derivatives with COOH at position 3 (e.g., 4-bromo-1H-indazole-3-carboxylic acid) . This positional variance affects hydrogen bonding and solubility.

Safety and Handling : While direct safety data for the target compound is unavailable, analogues like 6-bromo-4-chloro-1H-indazole-3-carboxylic acid (CAS 887568-19-6) highlight hazards such as respiratory irritation (H335) and necessitate precautions like sealed storage .

Biological Activity

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is an indazole derivative characterized by its unique halogen substitutions, which confer distinct reactivity patterns and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research and anti-inflammatory treatments.

The molecular formula of this compound is C8H5BrIN2O2C_8H_5BrIN_2O_2, and it features a bicyclic structure typical of indazoles. The presence of bromine and iodine atoms enhances its binding affinity towards various biological targets, making it a subject of extensive research.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes and pathways involved in tumor growth. For instance, studies have shown that similar indazole derivatives can effectively target cancer cell lines, demonstrating cytotoxic effects through various mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, related indazole derivatives have been tested for their ability to inhibit COX enzymes, which play a crucial role in inflammation. The inhibition percentages observed in these studies suggest potential therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its structural features:

  • Halogen Substituents : The bromine and iodine atoms enhance the lipophilicity of the molecule, facilitating better interaction with biological membranes and targets.
  • Carboxylic Acid Group : This functional group may participate in hydrogen bonding with target proteins, increasing binding affinity and specificity.

Case Studies

  • Anticancer Activity : A study involving various indazole derivatives found that those with similar structures to this compound exhibited IC50 values in the nanomolar range against different cancer cell lines . The mechanisms included inhibition of tumor growth factors and modulation of apoptotic pathways.
  • Anti-inflammatory Studies : In a comparative analysis of several indazole compounds, this compound showed significant inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; IC50 values in nanomolar range
Anti-inflammatorySignificant inhibition of TNF-alpha; potential therapeutic applications
Binding AffinityEnhanced by halogen substituents; promotes interaction with target proteins

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid?

The synthesis often involves multi-step functionalization of the indazole core. For example, Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl/heteroaryl groups at specific positions. Methyl 6-bromo-1H-indazole-4-carboxylate derivatives (precursors) can undergo iodination at the 3-position using iodine monochloride or N-iodosuccinimide under controlled conditions. Subsequent hydrolysis of the methyl ester to the carboxylic acid is achieved via lithium hydroxide in aqueous THF/methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and purity. For iodinated derivatives, splitting patterns (e.g., coupling constants) help distinguish between regioisomers.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine and iodine signatures).
  • Infrared (IR) spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is typically stored sealed under dry conditions at room temperature to prevent degradation. For solubility, polar aprotic solvents (e.g., DMSO, DMF) are recommended. Pre-sonication or gentle heating (≤50°C) can aid dissolution. Stability under acidic/basic conditions should be tested via pH-dependent kinetic studies .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for halogenated indazoles?

Use software like SHELXL for refining crystal structures. For ambiguous electron density around heavy atoms (Br/I), dual refinement strategies or occupancy adjustments may be required. Validation tools (e.g., PLATON) help identify twinning or disorder, particularly in halogen-rich environments .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving bromo-iodo indazoles?

  • Protecting groups : Temporarily block the carboxylic acid to prevent side reactions.
  • Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) favor coupling at bromine over iodine due to steric and electronic effects.
  • Temperature control : Lower temperatures (e.g., 60°C) reduce undesired dehalogenation .

Q. How can researchers address contradictory reactivity data in derivatization studies?

  • Systematic screening : Test reaction conditions (solvent, base, catalyst) using design-of-experiment (DoE) approaches.
  • Mechanistic probes : Isotopic labeling (e.g., 18^{18}O in carboxylic acid) or computational modeling (DFT) to identify rate-limiting steps.
  • Comparative studies : Benchmark against analogous compounds (e.g., 6-Bromo-1H-indazole-4-carboxylic acid) to isolate electronic vs. steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.